5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains a triazole ring Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with antifungal, antibacterial, or anticancer properties. The triazole ring is a common motif in many pharmaceuticals.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole ring without additional substituents.
4-Methyl-1,2,4-triazole-3-thiol: Similar structure but without the 2,2-dimethoxyethyl group.
5-(2,2-Dimethoxyethyl)-1,2,4-triazole: Lacks the thiol group.
Uniqueness: The presence of both the 2,2-dimethoxyethyl group and the thiol group in 5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole-3-thiol provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the possibility of fine-tuning the compound’s properties for various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5(8-9-7(10)13)4-6(11-2)12-3/h6H,4H2,1-3H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVMPPYORXPGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.